molecular formula C24H26ClN3O2 B11358809 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11358809
M. Wt: 423.9 g/mol
InChI Key: RKKXARNTYYSJSB-UHFFFAOYSA-N
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Description

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole derivative is then chlorinated at the 5-position using reagents such as N-chlorosuccinimide (NCS).

    Pyrrolidine Ring Formation: The pyrrolidine ring is formed via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Amide Bond Formation: The final step involves coupling the indole and pyrrolidine derivatives through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C to room temperature.

    Substitution: Nucleophiles in the presence of a base like triethylamine (TEA) in a polar aprotic solvent such as dimethylformamide (DMF).

Major Products

    Oxidation: Formation of indole N-oxide derivatives.

    Reduction: Formation of hydroxyl derivatives of the pyrrolidine ring.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially inhibiting or modulating their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(5-bromo-1H-indol-3-yl)ethyl]-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide
  • 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide

Uniqueness

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-[2-(propan-2-yl)phenyl]pyrrolidine-3-carboxamide is unique due to the presence of the chlorine atom on the indole ring, which can significantly influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, potentially leading to distinct therapeutic effects compared to its analogs.

Properties

Molecular Formula

C24H26ClN3O2

Molecular Weight

423.9 g/mol

IUPAC Name

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(2-propan-2-ylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C24H26ClN3O2/c1-15(2)19-5-3-4-6-22(19)27-24(30)17-11-23(29)28(14-17)10-9-16-13-26-21-8-7-18(25)12-20(16)21/h3-8,12-13,15,17,26H,9-11,14H2,1-2H3,(H,27,30)

InChI Key

RKKXARNTYYSJSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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